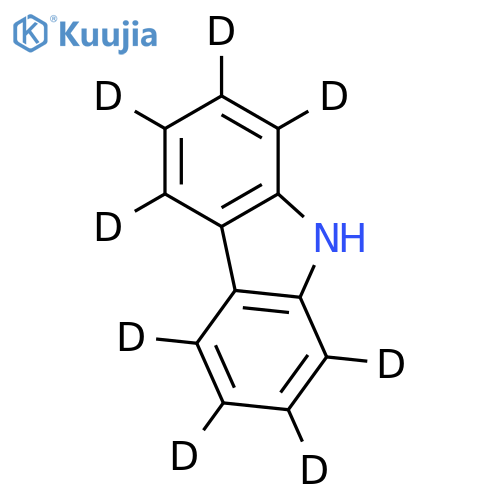Cas no 38537-24-5 (1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole)

38537-24-5 structure
商品名:1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole
1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole 化学的及び物理的性質
名前と識別子
-
- Carbazole-d8,NH
- carbazole-d8
- CARBAZOLE D8
- 1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole
- 97960-57-1
- 935425-39-1
- CARBAZOLE-1,2,3,4,5,6,7,8-D8
- (1,2,3,4,5,6,7,8-?H?)-9H-carbazole
- 9H-Carbazole-d8
- CARBAZOLE (RING-D8, 98%)
- 38537-24-5
- SCHEMBL1923220
- Carbazole(ring-d8)
- 9H-carbazole-1,2,3,4,5,6,7,8-d8
- C3254
- Carbazole D8 100 microg/mL in Acetone
- CS-0435529
- Carbazole-1,2,3,4,5,6,7,8-d8 98atom%D
- CARBAZOLE (RING-D8)
- D98379
-
- インチ: InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,13H/i1D,2D,3D,4D,5D,6D,7D,8D
- InChIKey: UJOBWOGCFQCDNV-PGRXLJNUSA-N
- ほほえんだ: C1=CC=C2C(=C1)C3=CC=CC=C3N2
計算された属性
- せいみつぶんしりょう: 175.12400
- どういたいしつりょう: 175.123713259g/mol
- 同位体原子数: 8
- 水素結合ドナー数: 1
- 水素結合受容体数: 0
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- PSA: 15.79000
- LogP: 3.32110
1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTB531-100MG |
1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole |
38537-24-5 | 95% | 100MG |
¥ 310.00 | 2023-04-13 | |
| TRC | C176074-1mg |
Carbazole-d8,NH |
38537-24-5 | 1mg |
$ 64.00 | 2023-09-08 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTB531-1G |
1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole |
38537-24-5 | 95% | 1g |
¥ 1,617.00 | 2023-04-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1506199-100mg |
Carbazole-d8 |
38537-24-5 | 98% | 100mg |
¥75.00 | 2024-05-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1506199-1g |
Carbazole-d8 |
38537-24-5 | 98% | 1g |
¥312.00 | 2024-05-15 | |
| Chemenu | CM699753-5g |
1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole |
38537-24-5 | 95%+ | 5g |
$*** | 2023-05-30 | |
| 1PlusChem | 1P00C04R-15g |
CARBAZOLE (RING-D8) |
38537-24-5 | 99%, 98 atom %D | 15g |
$346.00 | 2024-05-03 | |
| 1PlusChem | 1P00C04R-250mg |
CARBAZOLE (RING-D8) |
38537-24-5 | 98% | 250mg |
$9.00 | 2025-02-25 | |
| MedChemExpress | HY-W440563-100mg |
Carbazole-d |
38537-24-5 | 98.15% | 100mg |
¥720 | 2024-04-18 | |
| 1PlusChem | 1P00C04R-50g |
CARBAZOLE (RING-D8) |
38537-24-5 | 99% | 50g |
$918.00 | 2024-05-03 |
1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole 関連文献
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
38537-24-5 (1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole) 関連製品
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)
- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:38537-24-5)1,2,3,4,5,6,7,8-octadeuterio-9H-carbazole

清らかである:99%
はかる:1.0g
価格 ($):203.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:38537-24-5)氘代咔唑-D8

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ